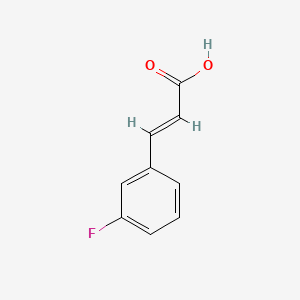

3-Fluorocinnamic acid

Description

Overview and Significance of Fluorinated Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a significant class of compounds found naturally in various plants, fruits, and honey. beilstein-journals.orgnih.gov Their core structure, featuring a benzene (B151609) ring, an alkene double bond, and a carboxylic acid group, allows for various modifications to create novel compounds with enhanced properties. beilstein-journals.orgnih.gov The introduction of fluorine atoms into organic molecules, a process known as fluorination, is a widely used strategy in medicinal chemistry and materials science to modulate a compound's physical, chemical, and biological properties. Fluorine's high electronegativity, small size, and ability to form strong bonds with carbon can significantly alter a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com

Fluorinated cinnamic acid derivatives, therefore, represent a class of synthetic compounds that have garnered considerable interest in academic research. These derivatives are explored for a wide range of applications, from pharmaceuticals to advanced materials. smolecule.com The strategic placement of fluorine on the phenyl ring of cinnamic acid can influence the electronic properties of the entire molecule, affecting its reactivity and biological activity. smolecule.comresearchgate.net For instance, the position of fluorine or chlorine substitution has been shown to have a significant effect on the bioactivity and selectivity of cinnamic acid derivatives in acetylcholinesterase (AChE) inhibition. researchgate.netnih.gov Researchers investigate these compounds as building blocks for novel polymers, as intermediates in the synthesis of complex organic molecules, and as potential therapeutic agents. nih.govsmolecule.com

Historical Context of 3-Fluorocinnamic Acid Research

The study of this compound is rooted in the broader history of organic synthesis and the exploration of halogenated compounds. Early methods for synthesizing cinnamic acid derivatives, which laid the groundwork for preparing compounds like this compound, were developed over many decades. One of the classical and enduring methods is the Knoevenagel-Doebner reaction, which involves the condensation of an aldehyde with malonic acid or its esters. smolecule.comgeorganics.sk This reaction has been a reliable route for the preparation of various substituted cinnamic acids.

Specific synthesis of this compound has been documented in chemical literature for many years. For example, a mixture of 3-fluorobenzaldehyde (B1666160) and malonic acid can be refluxed in a solution containing pyridine (B92270) and piperidine (B6355638) to yield crystalline trans-3-fluorocinnamic acid. prepchem.com This method, a variation of the Knoevenagel-Doebner condensation, has been reported to produce the compound in high yield. prepchem.com Over time, other synthetic approaches have been developed, including the Suzuki coupling of a corresponding boronic acid with carbon dioxide, showcasing the evolution of synthetic methodologies applied to this compound. georganics.sk Early research often focused on the fundamental synthesis and characterization of the molecule, providing the foundational data for later, more application-focused studies.

Current Research Landscape and Emerging Trends Pertaining to this compound

Contemporary research on this compound is vibrant and multifaceted, extending into various scientific domains. It is recognized as a key intermediate in organic synthesis and for the development of pharmaceuticals and agrochemicals. chemimpex.com

Key Research Areas:

Medicinal Chemistry: this compound and its derivatives are being actively investigated for their therapeutic potential. Studies have explored their role as cholinesterase inhibitors for potential application in neurological disorders. researchgate.netnih.gov Furthermore, research has demonstrated the anticancer activity of a 3-fluoro cinnamic acid dimer against breast cancer cell lines, where it was found to induce apoptosis and cell cycle arrest, showing more potency than its monomeric counterpart. mdpi.com

Materials Science: As a derivative of acrylic acid, this compound is a candidate for the creation of novel polymers. smolecule.com The presence of the fluorine atom can influence material properties such as thermal stability and chain flexibility, making it a target for the development of advanced materials with specific characteristics. smolecule.com

Agrochemicals: The compound serves as a building block in the synthesis of new agrochemicals. chemimpex.com Research has investigated the phytotoxic activity of trans-3-chlorocinnamic acid, a related compound, against parasitic weeds, suggesting that halogenated cinnamic acids are a promising area for developing new herbicides. researchgate.net

Biocatalysis and Biotransformation: Studies have explored the use of enzymes and microorganisms in reactions involving fluorinated cinnamic acids. For instance, the aerobic degradation of 4-fluorocinnamic acid by a Rhodococcus strain has been reported. sigmaaldrich.comsigmaaldrich.com Such research is crucial for understanding the environmental fate of these compounds and for developing green chemistry applications. mdpi.com Another area of interest is its ability to potentiate the effects of biocides, which could lead to more effective disinfection formulations. nih.gov

An emerging trend is the use of this compound in structure-activity relationship (SAR) studies to design molecules with enhanced biological efficacy. nih.govresearchgate.net By systematically modifying its structure, researchers can identify the key molecular features responsible for a desired biological effect.

Interdisciplinary Relevance of this compound Studies

The study of this compound is inherently interdisciplinary, bridging chemistry, biology, medicine, and materials science.

Organic and Medicinal Chemistry: Synthetic organic chemists devise new methods to produce this compound and its derivatives, while medicinal chemists explore these compounds as scaffolds for new drugs, investigating their interactions with biological targets like enzymes and receptors. beilstein-journals.orgnih.govchemimpex.com

Materials Science and Polymer Chemistry: Material scientists and polymer chemists utilize this compound as a monomer to synthesize new polymers, studying how the fluorine substitution impacts the resulting material's properties for potential use in electronics or conductive materials. smolecule.comavantorsciences.com

Biochemistry and Microbiology: Biochemists and microbiologists study the interactions of this compound with enzymes and its metabolism by microorganisms. researchgate.netsigmaaldrich.comsigmaaldrich.com This includes research on enzyme inhibition and the biodegradation pathways of fluorinated compounds. researchgate.netsigmaaldrich.comsigmaaldrich.com

Agricultural Science: In agricultural science, derivatives of this compound are assessed for their potential as herbicides or as agents to control plant pathogens, contributing to the development of new crop protection strategies. researchgate.netnih.gov

This cross-pollination of disciplines drives innovation, as advances in one field can open up new research avenues in others. The versatility of this compound as a research molecule ensures its continued relevance across a broad scientific landscape.

Data Tables

Table 1: Physicochemical Properties of trans-3-Fluorocinnamic acid

| Property | Value | References |

|---|---|---|

| Chemical Formula | C₉H₇FO₂ | smolecule.comavantorsciences.comvwr.com |

| Molecular Weight | 166.15 g/mol | sigmaaldrich.comavantorsciences.combiosynth.com |

| Melting Point | 162-164 °C | sigmaaldrich.comsigmaaldrich.com |

| Appearance | White crystalline solid | smolecule.comgeorganics.sk |

| CAS Number | 20595-30-6 | sigmaaldrich.comsigmaaldrich.comavantorsciences.com |

| Solubility | Soluble in water and polar organic solvents | smolecule.comgeorganics.sk |

Table 2: Summary of Research Applications for this compound and its Derivatives

| Field | Research Focus | Specific Finding/Application | References |

|---|---|---|---|

| Medicinal Chemistry | Anticancer | Dimer of 3-fluoro cinnamic acid showed improved cytotoxicity against breast cancer cells over the monomer. | mdpi.com |

| Medicinal Chemistry | Neurotherapeutics | Derivatives studied for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. | researchgate.netnih.gov |

| Materials Science | Polymer Synthesis | Investigated as a monomer for creating novel polymers with specific properties due to the fluorine atom. | smolecule.com |

| Agrochemicals | Herbicides | Structure-activity relationship studies on related halogenated cinnamic acids show potential for parasitic weed control. | researchgate.net |

| Biotechnology | Biocide Potentiation | α-fluorocinnamic acid was shown to potentiate the effect of lactic acid against various bacteria. | nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-chloro-trans-cinnamic acid |

| 3-fluorobenzaldehyde |

| 3-phenylpropionaldehyde |

| 4-fluorocinnamic acid |

| 4-hydroxycinnamic acid |

| Acetylcholinesterase |

| Acrylic acid |

| Allyl cinnamate (B1238496) |

| Benzoyl-CoA reductase |

| Butyrylcholinesterase |

| Caffeic acid |

| Carbon dioxide |

| Cetyltrimethylammonium bromide |

| Cinnamic acid |

| Cinnamaldehyde |

| Cinnamyl alcohol |

| Curcumin |

| Ferulic acid |

| Fluorine |

| Fumaric acid |

| Hydrocinnamic acid |

| Lactic acid |

| Malonic acid |

| Methyl trans-cinnamate |

| Phenylpropiolic acid |

| Piperidine |

| Pyridine |

| trans-3-chlorocinnamic acid |

| trans-4-(trifluoromethyl)cinnamic acid |

| trans-4-bromocinnamic acid |

| trans-4-chlorocinnamic acid |

| trans-cinnamaldehyde |

| α-fluorocinnamic acid |

| α-methylcinnamic acid |

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSIUKMGSDOSTI-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001276012 | |

| Record name | (2E)-3-(3-Fluorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20595-30-6, 458-46-8 | |

| Record name | (2E)-3-(3-Fluorophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20595-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Fluorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020595306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 458-46-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(3-Fluorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-fluorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-m-fluorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluorocinnamic Acid

Established Synthetic Pathways for 3-Fluorocinnamic Acid

Several classical organic reactions have been successfully employed for the synthesis of this compound. These methods are well-documented and provide reliable routes to this compound.

Perkin Reaction and its Variants in this compound Synthesis

The Perkin reaction is a well-known method for the synthesis of cinnamic acids and their derivatives. pcbiochemres.com The reaction typically involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. pcbiochemres.com In the context of this compound synthesis, 3-fluorobenzaldehyde (B1666160) would be the starting aromatic aldehyde.

While a versatile method, the Perkin reaction can have drawbacks, such as the potential for unwanted side products, especially when electron-donating groups are present on the benzaldehyde, which can lead to lower yields. pcbiochemres.com Variants of the Perkin reaction have been developed to address these limitations and improve reaction efficiency. evitachem.comclockss.org

Knoevenagel-Doebner Condensation for this compound Preparation

The Knoevenagel-Doebner condensation is a widely used and effective method for preparing this compound. georganics.sksmolecule.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a weak base like pyridine (B92270) or piperidine (B6355638). georganics.sksmolecule.comwikipedia.org

Specifically, this compound can be prepared by reacting 3-fluorobenzaldehyde with malonic acid. smolecule.compolimi.it The Doebner modification of the Knoevenagel condensation, which uses pyridine as the solvent, is particularly relevant as it often leads to simultaneous decarboxylation when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.org A typical procedure involves heating a mixture of 3-fluorobenzaldehyde and malonic acid in pyridine with a catalytic amount of piperidine. smolecule.com This method is often favored for its good yields, especially when dealing with substrates that might not be suitable for the Perkin reaction. pcbiochemres.com

Interactive Data Table: Knoevenagel-Doebner Condensation for this compound

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product |

| 3-Fluorobenzaldehyde | Malonic Acid | Piperidine/Pyridine | This compound |

Suzuki Coupling and Carbon Dioxide Integration in this compound Synthesis

Recent advancements have introduced the Suzuki coupling as a viable method for the synthesis of this compound. georganics.sksmolecule.com This modern cross-coupling reaction typically involves the reaction of a boronic acid with an organohalide. In an innovative approach for synthesizing carboxylic acids, carbon dioxide can be used as a C1 source. For the preparation of this compound, this would involve the Suzuki coupling of a corresponding boronic acid with carbon dioxide. georganics.sk This method represents a more recent development in the synthesis of this compound.

Fluorination of Cinnamic Acid Using Fluorinating Agents

Direct fluorination of the cinnamic acid structure is another synthetic strategy. smolecule.com This approach involves introducing a fluorine atom onto the pre-existing cinnamic acid molecule using specific fluorinating agents. Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), are employed to achieve this transformation. evitachem.comnih.gov This method allows for the direct modification of the aromatic ring of cinnamic acid. Another reagent, Selectfluor®, has also been utilized in decarboxylative fluorination reactions of cinnamic acids to produce β-fluorostyrenes. conicet.gov.ar

Advanced Synthetic Strategies and Innovations

To overcome the limitations of classical methods, such as long reaction times and the use of harsh conditions, more advanced and efficient synthetic strategies have been developed.

Microwave Irradiation Techniques for Cinnamic Acid Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of cinnamic acid analogues, offering significant advantages over conventional heating methods. pcbiochemres.comresearchgate.netgrafiati.com Microwave irradiation can dramatically reduce reaction times and, in some cases, improve product yields. researchgate.net For instance, the Knoevenagel-Doebner condensation can be performed under microwave irradiation to produce cinnamic acid derivatives more efficiently. tu.ac.th This method is considered a fast, reliable, and robust approach for synthesizing these compounds. grafiati.com The synthesis of various cinnamic acid derivatives has been achieved by irradiating a mixture of aryl aldehydes and malonic acid in the presence of a catalyst under solvent-free conditions. pcbiochemres.com

Diatomite-Supported Palladium Nanoparticles in Cinnamic Acid Derivative Synthesis

The synthesis of cinnamic acid derivatives, including fluorinated analogues, has been effectively achieved using heterogeneous catalysis, a cornerstone of sustainable chemistry. One notable method involves the use of diatomite-supported palladium (Pd) nanoparticles. pcbiochemres.commpn.gov.rs This approach leverages the high surface area and porous nature of diatomite, a naturally occurring siliceous rock, as an inert support for highly active palladium nanoparticles. nih.gov The catalyst is prepared by immobilizing Pd nanoparticles onto the diatomite support, resulting in a system that is both highly efficient and reusable. nih.gov

The primary application of this catalyst in this context is for Heck coupling reactions. thepharmajournal.com In a typical procedure, an aryl halide is reacted with an alkene, such as methyl acrylate (B77674), in the presence of the diatomite-supported Pd catalyst. pcbiochemres.comjocpr.com The reaction is generally conducted in a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) with an organic base, typically triethylamine (B128534) (Et3N), to neutralize the hydrogen halide formed during the reaction. mpn.gov.rsjocpr.com This method has been reported to produce excellent yields of various cinnamic acid derivatives, with some reactions achieving up to 96% yield in as little as 25 minutes. thepharmajournal.com The solid-supported nature of the catalyst facilitates easy separation from the reaction mixture, allowing for its recovery and reuse across multiple cycles without a significant drop in catalytic activity. nih.gov

Table 1: Heck Reaction for Cinnamic Acid Derivative Synthesis using Diatomite-Pd Nanoparticles

| Component | Role | Example Material | Reference |

|---|---|---|---|

| Catalyst | C-C bond formation | Palladium nanoparticles on diatomite | pcbiochemres.comnih.gov |

| Reactant 1 | Aryl source | Aryl halides (e.g., Iodobenzene) | thepharmajournal.comjocpr.com |

| Reactant 2 | Alkene source | Methyl acrylate | thepharmajournal.comjocpr.com |

| Solvent | Reaction medium | N-Methyl-2-pyrrolidone (NMP) | pcbiochemres.comjocpr.com |

| Base | Acid scavenger | Triethylamine (Et3N) | pcbiochemres.comjocpr.com |

| Conditions | Temperature | 120 °C | mpn.gov.rs |

Direct Electrochemical Carboxylation with CO2 for α-Fluoro Methyl Cinnamates

Electrochemical methods offer a powerful and sustainable alternative for the synthesis of carboxylic acids, utilizing electricity to drive reactions and carbon dioxide (CO2) as an abundant C1 feedstock. nih.gov A significant advancement in this area is the direct electrochemical carboxylation of gem-difluoroalkenes to produce α-fluoro methyl cinnamates. beilstein-journals.orgsciengine.com This process, reported by Zhou and coworkers in 2020, involves an undivided electrochemical cell under constant current, using a nickel sheet as the anode and a platinum plate as the cathode. sciengine.com The proposed mechanism proceeds through the formation of a radical anion from the gem-difluoroalkene, which is subsequently carboxylated by CO2. beilstein-journals.org

Another related approach, developed by Yu and coworkers in 2019, employs a copper-catalyzed carboxylation of gem-difluoroalkenes with CO2. beilstein-journals.org While not strictly electrochemical, this method also yields α-fluoro methyl cinnamates and proceeds via transmetallation and carboxylation steps. beilstein-journals.org These carboxylation techniques are significant as they provide a direct route to valuable α-fluorinated cinnamate (B1238496) esters, which are important building blocks in medicinal chemistry. nih.govbeilstein-journals.org The ability to use CO2 as a carboxylating agent is a key advantage, aligning with the principles of green chemistry by utilizing a renewable and non-toxic carbon source. nih.gov

Table 2: Synthesis of α-Fluoro Methyl Cinnamates via Carboxylation

| Method | Reactants | Catalyst/Electrodes | Key Features | Reference |

|---|---|---|---|---|

| Electrochemical Carboxylation | gem-difluoroalkenes, CO2 | Anode: Ni-sheet, Cathode: Pt | Direct carboxylation via radical anion intermediate. | beilstein-journals.orgsciengine.com |

| Copper-Catalyzed Carboxylation | gem-difluoroalkenes, CO2 | Cu catalyst | Carboxylation via transmetallation. | beilstein-journals.org |

One-Step Synthesis of 3-Aryl Coumarins from 2-Fluorobenzaldehyde (B47322) and Aryl Acetic Acids

A novel and convenient one-step synthesis for 3-aryl coumarins has been developed using 2-fluorobenzaldehyde and various aryl acetic acids. clockss.org This reaction is significant because it is believed to proceed through a substituted 2-fluorocinnamic acid intermediate. clockss.org The general procedure involves refluxing a mixture of 2-fluorobenzaldehyde, an aryl acetic acid, acetic anhydride, and triethylamine for several hours. clockss.org

The reaction of 2-fluorobenzaldehyde with 2-thiophene acetic acid, for instance, yields 3-(2-thienyl)coumarin. clockss.org The proposed mechanism involves an initial Perkin-type condensation to form a 2-fluorocinnamic acid derivative. This intermediate then undergoes an intramolecular nucleophilic aromatic substitution, where the carboxylate ion displaces the fluoride (B91410) atom on the benzene (B151609) ring to form the coumarin (B35378) lactone ring. clockss.org This hypothesis is supported by the observation that fluoride is a more rapid leaving group in nucleophilic displacement reactions compared to other halogens like bromide. clockss.org When 2-bromobenzaldehyde (B122850) was used instead, the reaction yielded a mixture of the coumarin and the corresponding 2-bromocinnamic acid, suggesting the nucleophilic displacement is less efficient with bromide. clockss.org This method provides a general and direct route to a variety of 3-aryl coumarins.

Table 3: Synthesis of 3-Aryl Coumarins from 2-Fluorobenzaldehyde

| Aryl Acetic Acid Used | Resulting 3-Aryl Coumarin | Yield (%) | Reference |

|---|---|---|---|

| Phenylacetic acid | 3-Phenylcoumarin | 35 | clockss.org |

| 4-Chlorophenylacetic acid | 3-(4-Chlorophenyl)coumarin | 27 | clockss.org |

| 4-Methoxyphenylacetic acid | 3-(4-Methoxyphenyl)coumarin | 30 | clockss.org |

| 2-Thiophene acetic acid | 3-(2-Thienyl)coumarin | Not specified | clockss.org |

Data derived from HETEROCYCLES, Vol. 26, No. 12, 1987. clockss.org

Optimization of Reaction Conditions and Yield for this compound Synthesis

The synthesis of trans-3-fluorocinnamic acid is commonly achieved through a Knoevenagel-Doebner condensation. A well-documented procedure involves the reaction of 3-fluorobenzaldehyde with malonic acid. prepchem.com The optimization of such a reaction is crucial for maximizing yield and purity while minimizing reaction time and waste. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time.

In a reported high-yield synthesis, a mixture of pyridine and piperidine is used as the base catalyst in an ethanolic solution. prepchem.com The reaction is heated to reflux for several hours, and upon cooling and addition of water, the product crystallizes out of the solution, achieving a yield of 84%. prepchem.com The optimization process for this reaction would involve systematically varying these conditions. For example, different base catalysts (e.g., triethylamine, DBU), solvents (e.g., toluene, DMF, or solvent-free conditions), and temperatures could be screened. The molar ratio of reactants (3-fluorobenzaldehyde to malonic acid) and the concentration of the catalyst would also be critical variables. Prolonged reflux times might increase conversion but also risk side reactions like decarboxylation of the product.

Table 4: Conceptual Optimization Parameters for this compound Synthesis

| Parameter | Variable | Rationale for Optimization | Example |

|---|---|---|---|

| Base Catalyst | Type and Concentration | Affects reaction rate and potential side reactions. | Pyridine/Piperidine vs. Triethylamine |

| Solvent | Polarity and Boiling Point | Influences solubility of reactants and reaction temperature. | Ethanol vs. Toluene |

| Temperature | Reaction Rate | Balances reaction speed against thermal degradation or side products. | Reflux vs. Room Temperature |

| Reactant Ratio | Stoichiometry | Ensures complete conversion of the limiting reagent. | 1:1 vs. 1:1.2 (Aldehyde:Malonic Acid) |

| Reaction Time | Conversion | Determines the point of maximum product formation before degradation. | 4h vs. 8h vs. 12h |

This table is illustrative of the optimization process based on standard chemical principles and published reaction conditions. prepchem.comresearchgate.netpku.edu.cn

Green Chemistry Approaches in this compound Production

The production of specialty chemicals like this compound is increasingly guided by the principles of green chemistry, which prioritize sustainability, efficiency, and safety. d-nb.info Several innovative strategies are being applied to the synthesis of cinnamic acids and their derivatives that align with these principles.

Biocatalysis represents a significant green approach. The use of enzymes, such as carboxylic acid reductase (CAR), offers a highly selective route to cinnamic acid derivatives. d-nb.infonih.gov In one study, a truncated CAR construct was used for the amidation of this compound. d-nb.infonih.gov This enzymatic reaction proceeds under mild, aqueous conditions, avoiding the harsh reagents and organic solvents typical of traditional chemical syntheses. The high selectivity of the enzyme prevents the formation of unwanted byproducts, simplifying purification and reducing waste. d-nb.infonih.gov

The use of green solvents is another key strategy. Water is an ideal green solvent, and methods are being developed to perform cinnamic acid derivatizations in aqueous media. beilstein-journals.org For instance, the activation of the carboxylic acid group using isobutyl chloroformate in water allows for subsequent amidation at room temperature, providing a more environmentally benign process. beilstein-journals.org

Photocatalysis utilizes light as a renewable energy source to drive chemical reactions. Visible-light-mediated amidation of cinnamic acid has been demonstrated, offering a sustainable alternative to thermally driven processes. beilstein-journals.org Additionally, the development of recyclable catalysts , such as the borane (B79455) catalysts used in some esterification and amidation reactions, promotes sustainability by reducing waste and allowing for the reuse of expensive reagents. beilstein-journals.org These green chemistry approaches are pivotal in developing more sustainable and economical manufacturing processes for this compound and related compounds.

Spectroscopic Characterization and Structural Analysis of 3 Fluorocinnamic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Fluorocinnamic Acid

NMR spectroscopy is a powerful tool for determining the structure of organic compounds. For this compound, ¹H, ¹³C, and ¹⁷O NMR provide valuable information about its atomic arrangement and electronic environment.

Proton NMR (¹H-NMR) Chemical Shifts and Coupling Constants

In the ¹H-NMR spectrum of this compound, recorded in a deuterated solvent like DMSO-d₆, the protons exhibit distinct chemical shifts (δ) and coupling constants (J). rsc.org The carboxylic acid proton is typically the most deshielded, appearing far downfield in the 10-13 ppm range, often as a broad singlet due to hydrogen bonding. libretexts.orgorgchemboulder.comoregonstate.edu The vinylic protons, adjacent to the aromatic ring and the carboxyl group, show characteristic splitting patterns. For instance, a doublet observed between δ 7.59-7.55 ppm with a coupling constant of J = 16.00 Hz is indicative of the trans configuration of the double bond. rsc.org The aromatic protons appear in the range of δ 7.19-7.58 ppm, with their multiplicity and coupling constants influenced by the fluorine substituent on the phenyl ring. rsc.org

Table 1: ¹H-NMR Chemical Shifts and Coupling Constants for this compound in DMSO-d₆ rsc.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Vinylic | 7.59-7.55 | d | 16.00 |

| Aromatic | 7.58 | s | |

| Aromatic | 7.50-7.48 | d | 8 |

| Aromatic | 7.45-7.39 | dd | |

| Aromatic | 7.23-7.19 | t |

d: doublet, s: singlet, dd: doublet of doublets, t: triplet

Carbon-13 NMR (¹³C-NMR) Chemical Shifts

The ¹³C-NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group in this compound is significantly deshielded and appears at approximately 167.5 ppm. rsc.org The carbons of the aromatic ring show signals between 116.0 ppm and 164.4 ppm, with the carbon directly bonded to the fluorine atom exhibiting a large coupling constant. rsc.org The vinylic carbons also have distinct chemical shifts, typically in the range of 119.1 ppm to 142.7 ppm. rsc.org

Table 2: ¹³C-NMR Chemical Shifts for this compound in DMSO-d₆ rsc.org

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 167.5 |

| Aromatic C-F | 164.4, 161.9 |

| Vinylic | 142.7 |

| Aromatic | 130.5 |

| Vinylic | 119.1 |

Oxygen-17 NMR (¹⁷O-NMR) Applications in Structural Elucidation

While less common due to the low natural abundance of the ¹⁷O isotope, ¹⁷O NMR spectroscopy can offer unique insights into the structure and dynamics of carboxylic acids. researchgate.netresearchgate.net In the solid state, ¹⁷O NMR can be used to study the hydrogen-bonded dimers that carboxylic acids typically form. researchgate.net The technique is sensitive to the two different oxygen environments in the carboxyl group (the carbonyl oxygen, C=O, and the hydroxyl oxygen, C-OH). researchgate.net Analysis of variable-temperature ¹⁷O magic-angle spinning NMR spectra can reveal information about the dynamics of hydrogen bonding and the tautomeric equilibrium within the dimer. researchgate.net

Infrared (IR) Spectroscopy of this compound

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands. A very broad band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.orgorgchemboulder.com The C=O stretching vibration of the carbonyl group appears as a strong, sharp peak around 1710 cm⁻¹. libretexts.org Other significant peaks include those for C=C stretching of the vinyl group and the aromatic ring, and the C-F stretching vibration. The NIST/EPA Gas-Phase Infrared Database provides a reference spectrum for m-fluorocinnamic acid. nist.gov

Mass Spectrometry (MS) of this compound

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In the electron ionization mass spectrum of cinnamic acid derivatives, a common fragmentation pathway involves the loss of a hydroxyl radical (·OH) and carbon monoxide (CO). oregonstate.educore.ac.uk For substituted cinnamic acids, the fragmentation can be influenced by the position and nature of the substituent on the phenyl ring. core.ac.uk The molecular ion peak [M]⁺ for this compound would be observed at an m/z corresponding to its molecular weight (166.15 g/mol ). scbt.com

Terahertz Time-Domain Spectroscopy (THz-TDS) for Cinnamic Acid Derivatives

Terahertz Time-Domain Spectroscopy (THz-TDS) is a valuable tool for studying the low-frequency vibrational modes in molecules, such as intermolecular vibrations and torsional modes. nih.govresearchgate.net Studies on cinnamic acid derivatives, like p-coumaric acid and 4-fluorocinnamic acid, have shown that THz-TDS can distinguish between isomers and similar structures. sitp.ac.cnresearching.cn The absorption peaks observed in the THz region (typically 0.5-3.5 THz) are related to the collective vibrational modes of the crystal lattice, which are influenced by weak intermolecular interactions like hydrogen bonds. nih.govsitp.ac.cn Density functional theory (DFT) calculations are often used in conjunction with THz-TDS to assign the observed absorption peaks to specific vibrational modes. sitp.ac.cn

Identification of Absorption Peaks and Vibrational Modes

The infrared spectrum of (E)-3-fluorocinnamic acid displays several characteristic absorption peaks that correspond to specific vibrational modes within the molecule. scirp.org Key peaks are observed at 1693 cm⁻¹ for the carbonyl (C=O) stretching, 1632 cm⁻¹ and 1588 cm⁻¹ which are indicative of the carbon-carbon double bond (C=C) and aromatic ring vibrations, respectively. scirp.org Other notable peaks include those at 1295 cm⁻¹, 1249 cm⁻¹, 940 cm⁻¹, 859 cm⁻¹, 782 cm⁻¹, and 552 cm⁻¹. scirp.org

Nuclear Magnetic Resonance (NMR) spectroscopy further elucidates the structure. In a DMSO-d⁶ solvent, the ¹H NMR spectrum shows a doublet at 6.57 ppm with a coupling constant of 16.0 Hz, characteristic of a proton in a trans configuration on the acrylic acid chain. scirp.org A multiplet between 7.19 and 7.24 ppm and another between 7.40 and 7.56 ppm correspond to the aromatic protons. scirp.org The ¹³C NMR spectrum in the same solvent reveals signals that are influenced by the fluorine atom, with notable coupling constants observed. scirp.org For instance, the carbon atoms on the benzene (B151609) ring show couplings such as ²JCF = 21.7 Hz and ²JCF = 21.0 Hz, while the carbon directly bonded to fluorine exhibits a large coupling of ¹JCF = 243 Hz. scirp.org

Table 1: Spectroscopic Data for (E)-3-Fluorocinnamic acid

| Spectroscopic Technique | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| IR (KBr) | - | 1693 | C=O stretch |

| 1632, 1588 | C=C and Aromatic stretch | ||

| 1295, 1249, 940, 859, 782, 552 | Fingerprint region | ||

| ¹H NMR | DMSO-d⁶ | 6.57 (d, J=16.0 Hz) | =CH (trans) |

| 7.19 - 7.24 (m) | Aromatic CH | ||

| 7.40 - 7.56 (m) | Aromatic CH | ||

| ¹³C NMR | DMSO-d⁶ | 114.8 (d, ²JCF = 21.7 Hz) | Aromatic CH |

| 117.3 (d, ²JCF = 21.0 Hz) | Aromatic CH | ||

| 121.3, 125.1 | Aromatic CH | ||

| 131.3 (d, ³JCF = 8.2 Hz) | Aromatic CH | ||

| 137.2 (d, ³JCF = 8.2 Hz) | Aromatic CH | ||

| 143.0 | =CH | ||

| 162.8 (d, ¹JCF = 243 Hz) | C-F | ||

| 167.9 | COOH |

Data sourced from reference scirp.org

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides definitive information about the three-dimensional arrangement of molecules in the solid state, offering insights into conformation, packing, and intermolecular interactions.

Polymorphism and Crystalline Forms

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon for organic molecules, including some cinnamic acid derivatives. For instance, flufenamic acid, another fluorinated aromatic carboxylic acid, is known to exhibit at least nine polymorphic forms. nih.gov The existence of multiple crystalline forms arises from different packing arrangements and/or different conformations of the molecule in the crystal lattice. rsc.org While specific studies on the polymorphism of this compound are not extensively detailed in the provided context, the potential for polymorphism exists due to the interplay of hydrogen bonding and weaker interactions involving the fluorine atom. Screening different solvents and crystallization conditions is a common strategy to isolate different polymorphs.

Conformation Analysis in Solid Solutions

The study of solid solutions, where one molecule is incorporated into the crystal lattice of another, can reveal information about molecular conformation and reactivity in the solid state. In studies of solid solutions formed between 3-chloro-trans-cinnamic acid and 3-bromo-trans-cinnamic acid, it has been observed that the conformation of the molecules can be influenced by the host lattice. cardiff.ac.uk Similar conformational effects have been noted for this compound. cardiff.ac.uk X-ray crystallographic studies of enzyme-ligand complexes have also provided insight into the conformation of related molecules. For example, the structure of Aspergillus niger Fdc1 in complex with alpha-fluorocinnamic acid has been determined at a resolution of 1.16 Å, revealing the specific conformation of the inhibitor when bound to the enzyme's active site. nih.govrcsb.org In this complex, the substrate is positioned directly above a modified flavin cofactor. nih.govrcsb.orgsci-hub.se

Table 2: Crystallographic Data for A. niger Fdc1 in complex with alpha-Fluorocinnamic Acid

| Parameter | Value |

|---|---|

| PDB ID | 4ZAB |

| Resolution | 1.16 Å |

| Space Group | P 2₁ 2₁ 2 |

| Unit Cell Lengths (Å) | a=65.2, b=86.3, c=91.4 |

| Unit Cell Angles (˚) | α=90, β=90, γ=90 |

| R-Value Free | 0.154 |

| R-Value Work | 0.146 |

Data sourced from reference rcsb.org

Computational and Theoretical Studies of 3 Fluorocinnamic Acid

Density Functional Theory (DFT) Calculations for Spectroscopic Data Interpretation

Density Functional Theory (DFT) has been instrumental in interpreting the spectroscopic characteristics of 3-Fluorocinnamic acid and its derivatives. nih.gov By calculating theoretical vibrational frequencies and optimized geometric parameters, such as bond lengths and angles, researchers can make accurate assignments of experimental spectroscopic data. nih.gov

For instance, studies on related fluorinated cinnamic acids, like 2,3,4,5,6-Pentafluoro-trans-cinnamic acid, have utilized DFT methods (B3LYP and M06-2X) with a 6-311++G(d,p) basis set to compute these parameters. The calculated values have shown good agreement with experimental Fourier-transform infrared (FT-IR) and Laser-Raman spectra. nih.gov Potential energy distribution (PED) analysis is often employed to assign the vibrational frequencies, providing a detailed understanding of the molecule's vibrational modes. nih.gov

Furthermore, DFT calculations are used to determine electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov These calculations are crucial for understanding the electronic transitions observed in UV-Vis spectra. For various substituted cinnamic acids, time-dependent DFT (TD-DFT) calculations have been used to predict excitation energies and absorption wavelengths, which correlate well with experimental data. rsc.org

Below is a table summarizing representative data from DFT calculations on substituted cinnamic acids, illustrating the types of information that can be obtained.

| Property | Calculated Value | Method | Reference |

| Excitation Energy (Eex) | 3.51 - 4.00 eV | Direct SAC-CI | rsc.org |

| Absorption Wavelength (λabs) | 310 - 353 nm | Direct SAC-CI | rsc.org |

| Oscillator Strength (f) | 0.255 - 0.840 | Direct SAC-CI | rsc.org |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of this compound and its interactions with other molecules over time. These simulations can reveal information about conformational changes, stability, and binding affinities that are not easily accessible through static calculations.

While specific molecular dynamics simulation studies solely focused on this compound are not extensively documented in the provided results, the application of these methods to similar molecules is well-established. For example, molecular dynamics simulations have been used to assess the stability of docked poses of cinnamic acid derivatives with biological targets like matrix metalloproteinase-9 (MMP-9). grafiati.com These simulations can provide insights into the interactions between the ligand and the active site residues of a protein. grafiati.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com This approach is valuable for predicting the activity of new compounds and for understanding the structural features that are important for a particular biological effect.

QSAR analyses have been performed on various sets of cinnamic acid derivatives to understand their therapeutic potential. mdpi.com For example, studies on phenolic inhibitors of carcinogenesis, which include cinnamic acid derivatives, have used QSAR to correlate their inhibitory activity with structural and physicochemical parameters like lipophilicity, quantum mechanic indices, and Hammett constants. nih.gov

Although a specific QSAR study focused exclusively on this compound was not found in the search results, the methodologies are applicable. Such a study would involve compiling a dataset of related fluorinated cinnamic acids with their measured biological activities and then using statistical methods to develop a predictive model.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the reaction pathways and understand the factors that control reactivity and selectivity.

Trans-cis Isomerization Mechanisms of trans-3-Fluorocinnamic Acid

The trans-cis isomerization of cinnamic acids is a fundamental photochemical process. Computational studies can elucidate the mechanism of this isomerization. For substituted cinnamic acids, it has been shown that irradiation can lead to a mixture of cis and trans isomers. rsc.org Theoretical calculations can help to understand the potential energy surfaces of the ground and excited states involved in this photoisomerization process. While the provided search results mention the photostability and isomerization of cinnamic acid derivatives in general, specific computational studies detailing the trans-cis isomerization mechanism of this compound were not explicitly found. rsc.orgbeilstein-journals.org

Hydrogenation Mechanisms of this compound

The hydrogenation of the carbon-carbon double bond in cinnamic acid derivatives is a common reaction. Computational studies can provide insights into the mechanism of this process, for example, by modeling the interaction of the substrate with a catalyst surface or by calculating the activation barriers for different reaction pathways. One study hypothesized that a two-photon pathway involving the formation of solvated electrons could lead to the hydrogenation of trans-3-fluorocinnamic acid. ehu.es

Nucleophilic Displacement Reactions Involving Fluorinated Cinnamic Acids

The fluorine atom on the aromatic ring of this compound can potentially be displaced by a nucleophile under certain conditions. Computational studies can be used to investigate the mechanism of such nucleophilic aromatic substitution (SNAr) reactions. acs.org These studies can help to predict the reactivity of different fluorinated positions and to understand the role of activating groups. For example, computational studies have been used to propose mechanistic hypotheses for nucleophilic displacement reactions in related systems. science.gov DFT calculations can be employed to model the transition states and intermediates of the SNAr pathway, providing insights into the reaction's feasibility and kinetics. researchgate.net

Prediction of Electronic and Optical Properties

Theoretical calculations have been instrumental in predicting the electronic and optical properties of this compound and related compounds. The Symmetry-Adapted Cluster-Configuration Interaction (SAC-CI) method has been successfully employed to calculate the absorption spectra of fluoro-substituted cinnamic acids. researchgate.net

For fluorocinnamic acids, the calculated transition energies for the primary absorption peak show good agreement with experimental values. researchgate.net The trend of absorption spectra based on the substitution position (ortho, meta, para) is also well-reproduced by these computational methods. researchgate.net The absorption spectra of fluorocinnamic acids are noted to be similar to their corresponding cinnamate (B1238496) esters. researchgate.net

The introduction of a fluorine atom, as in this compound, influences the electronic structure and, consequently, the optical properties. While detailed theoretical predictions for the optical properties of this compound specifically are not extensively detailed in the provided context, the general principles from studies on related derivatives apply. For instance, the electronic and optical properties of nanocrystals can be tuned by surface chemistry, including the use of cinnamic acid derivatives as ligands. google.com

The following table summarizes some of the predicted physicochemical properties of this compound from computational models.

| Property | Predicted Value |

| pKa | 4.29 ± 0.10 |

| LogP | 1.92350 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 166.04300762 |

| Complexity | 189 |

| Table 1: Predicted Physicochemical Properties of this compound. Data sourced from computational predictions. lookchem.com |

Further computational studies have explored the interactions of cinnamic acid derivatives in various systems. For example, molecular dynamics simulations have been used to investigate the binding of harmicines, which are hybrid compounds of β-carboline alkaloids and cinnamic acid derivatives, to the ATP binding site of P. falciparum Hsp90. miguelprudencio.com These simulations help in understanding the binding modes and energies, providing a rationale for the observed biological activities. miguelprudencio.com

Reactivity and Chemical Transformations of 3 Fluorocinnamic Acid

Functional Group Interconversions of the Carboxyl Group

The carboxyl group is a primary site for functionalization, readily undergoing reactions typical of carboxylic acids, such as esterification and amidation, to yield a variety of derivatives.

The carboxylic acid moiety of 3-fluorocinnamic acid can be converted to its corresponding esters through various standard esterification methods. The presence of the fluorine atom on the phenyl ring can influence the reactivity of the molecule in these transformations. smolecule.com Esterification is often employed to modify the compound's physical properties, such as lipophilicity, or to generate derivatives with altered biological activities. evitachem.com

Common methods for the esterification of cinnamic acids, which are applicable to the 3-fluoro derivative, include:

Fischer Esterification : This acid-catalyzed reaction with an alcohol is a classic method for producing esters. smolecule.com

Reaction with Alkyl Halides : Conversion of the carboxylic acid to its carboxylate salt followed by reaction with an alkyl halide.

Coupling Reagent-Mediated Esterification : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate ester formation with alcohols.

Research has shown that borane (B79455) catalysts, such as B(C₆F₅)₃, can effectively catalyze the Fischer esterification of cinnamic acids with methanol. beilstein-journals.org Additionally, palladium-catalyzed Heck reactions using fluorinated bromobenzenes and acrylic acid esters provide a direct route to fluorinated cinnamic acid esters. google.com While specific examples detailing the synthesis of a wide range of this compound esters are specialized, the general reactivity profile of cinnamic acids suggests these methods are broadly applicable. The resulting esters are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. smolecule.comevitachem.com

Amidation of the carboxyl group is a key transformation for producing cinnamamides, a class of compounds with significant biological relevance. This compound can be converted into its amide derivatives through various synthetic protocols, ranging from classical coupling methods to modern biocatalytic approaches.

A particularly selective method involves the use of a truncated carboxylic acid reductase construct (CARmm-A) for biocatalytic amide bond formation. researchgate.net In a study, the amidation between this compound and N-methylglucamine was monitored by ¹⁹F NMR, confirming the clean formation of the corresponding amide with no detectable ester side products. nih.govd-nb.info This enzymatic approach highlights a highly selective and sustainable route to N-alkanoyl amides. researchgate.net

| Method | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| Biocatalytic Amidation | CARmm-A Enzyme, ATP | Highly selective for amide over ester formation; aqueous conditions. | researchgate.netnih.govd-nb.info |

| Coupling Reagents | EDC·HCl | Commonly used for forming amide bonds; can be adapted for continuous flow. | beilstein-journals.org |

| Acid Halide Formation | PCl₃ or TCCA/PPh₃ | In situ generation of a reactive acid chloride intermediate. | beilstein-journals.org |

| Borane Catalysis | BH₃ or Solid-supported Phenylboronic Acid | Direct amidation catalyzed by Lewis acidic boranes. | nih.gov |

| Transition-Metal Catalysis | Palladium Catalysts | Pd-catalyzed N-acylation using tertiary amines via C-N bond cleavage. | beilstein-journals.org |

These diverse methods provide robust access to 3-fluorocinnamamides, which can serve as precursors for more complex molecular architectures in medicinal chemistry and materials science. smolecule.com

Esterification Reactions and Applications

Reactions Involving the Carbon-Carbon Double Bond

The α,β-unsaturated system in this compound is electron-deficient due to the conjugation with the carboxyl group, making it susceptible to a range of reactions, including additions, hydrogenations, and cycloadditions.

The carbon-carbon double bond of cinnamic acid and its derivatives can undergo addition reactions. biosynth.com For instance, halogenation can occur across the double bond. While not specifically detailed for the 3-fluoro isomer in the provided context, related compounds like 3,4-dibromo-2-fluorocinnamic acid highlight that halogenation of the core structure is a viable transformation. evitachem.com Such reactions typically proceed via an electrophilic addition mechanism.

The alkene double bond of this compound can be selectively reduced to the corresponding alkane without affecting the aromatic ring or the carboxylic acid group. This transformation is typically achieved through catalytic hydrogenation.

One potential method is the catalytic hydrogenation of this compound to produce 2-(3-fluorophenyl)propanoic acid, where the double bond is reduced. A widely used laboratory technique is transfer hydrogenation, which avoids the hazards of using hydrogen gas. docsity.com This method uses a hydrogen donor, such as ammonium (B1175870) formate, in the presence of a palladium on carbon (Pd/C) catalyst. docsity.com The reaction chemoselectively reduces the carbon-carbon double bond, leaving other functional groups like the carboxylate intact. docsity.com

Recent studies have also explored photocatalytic methods for the hydrogenation of cinnamic acids, using hydrated electrons (eₐq˙⁻) as a powerful reducing agent to initiate the reduction of the double bond. rsc.org

| Method | Reagents/Catalyst | Product from this compound | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C) | 3-(3-Fluorophenyl)propanoic acid | |

| Transfer Hydrogenation | Ammonium Formate, Pd/C | 3-(3-Fluorophenyl)propanoic acid | docsity.com |

| Photocatalytic Hydrogenation | Photocatalyst, Electron Donor | 3-(3-Fluorophenyl)propanoic acid | rsc.org |

The alkene moiety of cinnamic acids can participate in cycloaddition reactions, providing pathways to cyclic structures. A well-known reaction for cinnamic acids is the [2+2] photodimerization, which occurs under UV light to form cyclobutane (B1203170) derivatives. smolecule.com

More advanced cycloadditions have also been reported. For example, copper-catalyzed formal [3+2] cycloadditions of related acrylate (B77674) derivatives can be used to synthesize five-membered heterocyclic rings like pyrazoles. beilstein-journals.orgbeilstein-journals.org Furthermore, a novel enzymatic decarboxylation mechanism has been proposed for α,β-unsaturated acids that involves a formal [3+2] dipolar cycloaddition between the substrate and a cofactor. nih.gov This reaction highlights the sophisticated ways nature can construct complex molecules and suggests that this compound could potentially be a substrate for such enzymatic transformations. nih.gov

Hydrogenation Reactions

Aromatic Ring Transformations and Substitutions

The chemical reactivity of the aromatic ring in this compound is governed by the electronic effects of its two substituents: the fluorine atom and the propenoic acid side chain. The fluorine atom, being an electronegative element, exerts a deactivating, electron-withdrawing inductive effect (-I) and a weak, activating, electron-donating mesomeric effect (+M). As it is located at the meta-position, its primary influence is deactivation of the ring towards electrophilic aromatic substitution. The propenoic acid group is a deactivating, meta-directing group. These combined effects make the aromatic ring of this compound less susceptible to electrophilic substitution compared to benzene (B151609).

While direct electrophilic or nucleophilic substitution on the this compound ring is not extensively documented in readily available literature, the reactivity can be inferred from related fluorinated aromatic compounds. For instance, in related fluorocinnamic acids, the fluorine atom can enhance the electrophilicity of specific positions on the aromatic ring and may participate in nucleophilic aromatic substitution under more demanding reaction conditions. vulcanchem.com

A more synthetically valuable transformation of the aromatic ring involves palladium-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon bonds at specific positions, providing a pathway to complex derivatives. For example, fluorinated aryl bromides can be coupled with acrylic acid using palladium catalysts to form fluorinated cinnamic acids. miguelprudencio.com Similarly, palladium-catalyzed Suzuki coupling reactions, which couple an organoboron compound with an organohalide, represent a key strategy for modifying the aromatic core of such molecules. smolecule.com While specific examples starting directly from this compound are sparse, the general methodology is applicable to fluorinated aromatic systems for creating diverse structures.

Table 1: Examples of Aromatic Ring Transformation Reactions Relevant to Fluorinated Cinnamic Acids

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

| Heck Reaction | Fluorinated aryl bromides, Acrylic acid | PdCl₂(PPh₃)₂, K₂CO₃, DMF | Fluorinated cinnamic acids | miguelprudencio.com |

| Suzuki Coupling | Boronic acid, Carbon dioxide | Not specified | This compound | smolecule.com |

| Friedel-Crafts Acylation | Fluorobenzene, Propanoic anhydride (B1165640) | Aluminum chloride | 2-(3-Fluorophenyl)propanoic acid precursor |

This table presents examples of reaction types applicable to the synthesis and modification of fluorinated cinnamic acid structures, illustrating common strategies for aromatic ring functionalization.

Derivatization Strategies for Enhanced Bioactivity

This compound serves as a valuable scaffold in medicinal chemistry for the development of new therapeutic agents. Its structure, comprising an aromatic ring, a reactive acrylic acid functional group, and a fluorine atom, allows for diverse modifications to enhance biological efficacy. smolecule.combeilstein-journals.org The introduction of fluorine is a common strategy in drug design to improve metabolic stability, bioavailability, and binding affinity. Derivatization primarily targets the carboxylic acid group to form esters and amides, or involves creating hybrid molecules by linking the cinnamic acid framework to another pharmacophore. miguelprudencio.combeilstein-journals.org

Amide and Hydrazide Derivatives: The conversion of the carboxylic acid group into an amide or hydrazide is a widely used strategy to generate compounds with significant biological potential, particularly as anticancer agents. beilstein-journals.orgnih.govacs.org For instance, various N-substituted cinnamides have been synthesized and evaluated for their cytotoxic effects. In one study, N-arylidene-4-fluorocinnamic acid hydrazides were synthesized and showed notable anticancer activity. acs.org Another research effort focused on creating cinnamide-fluorinated compounds, which were evaluated as bioactive anticancer agents. nih.govresearchgate.net The synthesis of these amides can be achieved through various coupling methods, including the use of reagents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or trimethylsilyl (B98337) azide. arkat-usa.orgmdpi.com

Ester Derivatives: Esterification of the carboxylic acid group is another key derivatization route. The resulting esters can act as prodrugs, potentially improving the pharmacokinetic properties of the parent molecule. vulcanchem.com Research has explored the synthesis of various cinnamate (B1238496) esters, sometimes through biocatalytic processes, to create derivatives with enhanced biological activities. nih.gov For example, α-fluorocinnamic acid has been converted into bioactive ester compounds, demonstrating the utility of this modification in drug discovery programs. beilstein-journals.orgmdpi.com

Hybrid Molecules: A powerful strategy for developing novel bioactive agents is the creation of hybrid molecules that combine two or more pharmacophores. This compound has been successfully used as a building block in this approach. In one notable example, this compound was conjugated with the β-carboline alkaloid harmine (B1663883) to produce novel "harmicine" hybrids. miguelprudencio.commdpi.com These hybrid compounds, featuring an amide linkage, demonstrated significant antiplasmodial activity against both erythrocytic and hepatic stages of Plasmodium, the parasite responsible for malaria. miguelprudencio.com The fluorine substituent at the meta-position of the cinnamic moiety was found to enhance this antiplasmodial activity. miguelprudencio.com

Table 2: Examples of this compound Derivatives and Their Bioactivity

| Derivative Type | Modification Example | Target Bioactivity | Key Finding | Reference(s) |

| Amide | N-Harmicines (hybrid with harmine) | Antiplasmodial | Fluorine at the m-position enhanced activity against Plasmodium. | miguelprudencio.commdpi.com |

| Hydrazide | N-Arylidene-4-fluorocinnamic acid hydrazides | Anticancer | Compounds showed cytotoxic activity against cancer cell lines. | nih.govacs.org |

| Ester | Monoacylglycerol (MAG)-phenolic lipids | Antioxidant, Antimicrobial | 4-Fluorocinnamic acid was used to prepare novel MAG-based phenolic lipids. | |

| Thiophene (B33073) Bioisostere | Hybrid with a thiophene mimic of goniofufurone | Anticancer | Esterification with 4-fluorocinnamic acid produced hybrids with cytotoxic activity against tumor cell lines. |

This table summarizes selected derivatization strategies for this compound, highlighting the resulting biological activities and research findings.

Biological and Pharmacological Research of 3 Fluorocinnamic Acid and Its Derivatives

General Biological Activities of Cinnamic Acid Analogues

Cinnamic acid and its analogues are a class of naturally occurring aromatic carboxylic acids that are widely distributed in the plant kingdom, found in fruits, vegetables, and resins like cinnamon oil and balsams. pcbiochemres.comnih.gov They serve as key intermediates in the biosynthetic pathways of many aromatic natural compounds. pcbiochemres.com Cinnamic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse and versatile pharmacological profiles. pcbiochemres.com

Research has demonstrated that these compounds exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, anticancer, antidiabetic, and neuroprotective properties. pcbiochemres.comnih.govnih.gov The core structure of cinnamic acid, which features a phenyl ring, an acrylic acid group, and an alkene double bond, allows for various modifications. nih.gov The nature and position of substituents on the phenyl ring can significantly influence the compound's physicochemical properties and, consequently, its biological efficacy. nih.govnih.gov For example, the presence of hydroxyl or methoxy (B1213986) groups on the phenyl ring is a common feature in many bioactive derivatives like ferulic acid and caffeic acid. pcbiochemres.comnih.gov The introduction of halogen atoms, such as fluorine, can also enhance the ability of these compounds to interact with biological targets, thereby modulating cellular pathways. smolecule.com The ester and amide derivatives of cinnamic acid have been particularly noted for their antimicrobial activity against various bacteria and fungi. pcbiochemres.com

Anticancer and Antineoplastic Research

The cinnamic acid framework is considered a promising scaffold for the development of novel anticancer agents. nih.gov Its derivatives have been increasingly reported to exhibit potent antineoplastic activities through various mechanisms. nih.govcoventry.ac.uk

Inhibition of Cancer Cell Growth

Fluorinated derivatives of cinnamic acid have shown notable cytotoxic activity against a range of cancer cell lines. Studies have demonstrated that these compounds can inhibit the proliferation of human cancer cells, including those of the breast, liver, and cervix. nih.govmdpi.comnih.gov

A study investigating cinnamic acid dimers found that the 3-fluorocinnamic acid dimer exhibited improved cytotoxicity against both MCF-7 and MDA-MB-231 breast cancer cells compared to its monomeric form. mdpi.com This dimer was identified as the most potent among those tested. mdpi.com Similarly, other research has highlighted the anticancer potential of (E)-3-(3-Fluorophenyl)acrylic acid against breast cancer cells. lookchem.com

In another study, newly synthesized cinnamide-fluorinated derivatives were evaluated for their antiproliferative properties against the HepG2 liver cancer cell line. nih.govacs.org The results, measured by IC₅₀ values (the concentration required to inhibit 50% of cell growth), showed variable but significant cytotoxic activity. nih.govacs.org For instance, an imidazolone (B8795221) derivative bearing an N-(N-pyrimidin-2-ylbenzenesulphamoyl) moiety displayed impressive cytotoxic activity with an IC₅₀ value of 4.23 μM, which was more potent than the staurosporine (B1682477) reference standard (IC₅₀ = 5.59 μM). nih.govacs.org

| Compound | Description | IC₅₀ (μM) | Reference |

|---|---|---|---|

| N-phenyl-4-fluorocinnamides (2a) | Base cinnamamide (B152044) structure | 53.20 | acs.org |

| N-(substiutedbenzyl)-4-fluorocinnamides (3a–c) | Benzyl-substituted cinnamamides | 22.43–34.58 | nih.govacs.org |

| N-arylidene-4-fluorocinnamic acid hydrazides (4a–d) | Hydrazide derivatives | 19.57–38.12 | nih.govacs.org |

| N-(diphenylmethylene)-4-fluorocinnamic acid hydrazide (5) | Derivative with increased lipophilicity | 25.72 | nih.govacs.org |

| N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone (6) | Imidazolone derivative | 4.23 | nih.govacs.org |

| Triaryl-1,2,4-triazinone derivative (7) | Triazinone derivative | 5.59 | nih.govacs.org |

| Staurosporin (STU) | Reference Standard | 5.59 | nih.gov |

Development of New Anti-Cancer Drugs

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. chemimpex.com The introduction of a fluorine atom into the cinnamic acid structure is a key strategy in drug design, as the high electronegativity of fluorine can alter physicochemical properties and enhance biological potency. nih.gov Researchers have utilized this compound to create derivatives with promising anti-inflammatory and anticancer activities. chemimpex.com

The development of dimers is one such approach; the this compound dimer was found to be more potent than its corresponding monomer, suggesting that dimerization could be a viable strategy for enhancing anticancer activity. mdpi.com Another avenue of development involves creating hybrid molecules. For example, harmicines, which are hybrid compounds composed of the β-carboline alkaloid harmine (B1663883) and cinnamic acid derivatives, have been synthesized and evaluated for their biological activity. mdpi.com The straightforward synthesis involves coupling harmine-based amines with derivatives like this compound. mdpi.com This strategy of combining two bioactive pharmacophores aims to create novel agents with increased potency. mdpi.com

Mechanisms of Anticancer Activity (e.g., ROS generation, TrxR inhibition)

The anticancer effects of this compound and its derivatives are attributed to several cellular mechanisms. One of the primary mechanisms is the induction of apoptosis, or programmed cell death. mdpi.com The potent this compound dimer was found to induce apoptosis and cause cell cycle arrest in breast cancer cells. mdpi.com

Further investigation into a highly active N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone derivative revealed that it induced cell cycle arrest at the G1 phase in HepG2 liver cancer cells. acs.org Treatment with this compound led to an increase in the percentage of cells in the G1 phase from 50.7% (in the control group) to 64.2%. acs.org Concurrently, the percentage of cells undergoing apoptosis (measured in the pre-G1 phase) increased from 2.5% to 55.5%, confirming the compound's ability to trigger cellular apoptosis. acs.org

While not specified for this compound directly, related cinnamic acid derivatives are known to exert their effects through various signaling pathways. These can include the inhibition of NF-kB, a protein complex that controls transcription of DNA and cell survival, and the modulation of protein kinases, which are crucial targets in cancer therapy. mdpi.comacs.org

Design and Synthesis of Fluorinated Cinnamic Acid Derivatives as Anticancer Agents

The synthesis of fluorinated cinnamic acid derivatives for anticancer research involves established organic chemistry reactions. A common approach is the amidation or esterification of the carboxylic acid group to create cinnamide or ester derivatives. nih.govbeilstein-journals.org

One synthetic route starts with 4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one as a precursor. nih.govacs.org This intermediate can be reacted with various aryl amines in refluxing glacial acetic acid to produce N-aryl-4-fluorocinnamides. nih.govacs.org Similarly, reacting the oxazolone (B7731731) precursor with N-arylidenehydrazine derivatives yields N-arylidene-4-fluorocinnamic acid hydrazides. acs.org More complex heterocyclic derivatives, such as imidazolones and triazinones, can also be synthesized from this same starting material by reacting it with appropriate reagents like sulfadiazine (B1682646) or phenyl hydrazine. nih.govacs.org These synthetic strategies allow for the creation of a diverse library of compounds for biological evaluation. nih.gov

Anti-inflammatory and Antioxidant Properties

In addition to their anticancer potential, cinnamic acid and its analogues, including fluorinated derivatives, are recognized for their anti-inflammatory and antioxidant properties. nih.govsmolecule.comcymitquimica.com The core structure of cinnamic acid contributes to these activities, which can be modulated by various substituents on the aryl ring. nih.gov

The anti-inflammatory effects of cinnamic acids are linked to the inhibition of pathways involving enzymes like lipoxygenase, which is implicated in inflammatory diseases. nih.gov The antioxidant properties are often attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. nih.govnih.gov Studies have shown that many cinnamic acid derivatives possess considerable radical scavenging and antioxidant capabilities. nih.gov Although research specifically detailing the anti-inflammatory and antioxidant mechanisms of this compound is less extensive than its anticancer research, its structural similarity to other known anti-inflammatory and antioxidant cinnamic acids suggests it shares these properties. smolecule.comchemimpex.com The presence of the fluorine atom may influence these activities, making it a continued subject of interest in medicinal research. smolecule.com

Anticonvulsant Activity Studies

Cinnamic acid and its derivatives have been identified as a promising class of compounds in the search for new anticonvulsant agents. pcbiochemres.com Research into halogen-substituted cinnamic acids has revealed significant potential for antiepileptic activity. nih.gov Studies involving various derivatives have demonstrated that these compounds can exhibit potent anticonvulsant effects in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure tests, which are standard screening methods for potential antiepileptic drugs. nih.govresearchgate.net The N-(3-aryl-2-propenoyl)amido moiety, in particular, has been suggested as a key pharmacophore responsible for these anticonvulsant properties. mdpi.com While many cinnamic acid derivatives show promise, their specific activity is highly dependent on the nature and position of substituents on the phenyl ring. nih.govmdpi.com

Structure-Activity Relationships in Anticonvulsant Fluorinated Cinnamic Acid Derivatives

The relationship between the chemical structure of fluorinated and other halogenated cinnamic acid derivatives and their anticonvulsant efficacy is a critical area of investigation. Studies have shown that the position of the halogen substituent on the benzene (B151609) ring significantly influences the compound's activity. nih.govmdpi.com

Research involving a screening of 12 halogen-substituted cinnamic acid derivatives found that substitution at the para-position (position 4) of the benzene ring was particularly beneficial for anticonvulsant activities. nih.govmdpi.com Specifically, 4-fluorocinnamic acid, 4-chlorocinnamic acid, and 4-trifluoromethylcinnamic acid demonstrated outstanding anticonvulsant effects compared to other derivatives in the maximal electroshock (MES) test. nih.govresearchgate.net In contrast, bromine-substituted derivatives showed little to no anticonvulsant activity in the same tests. mdpi.com

The most active of these, 4-fluorocinnamic acid, exhibited a 100% protection rate at a dose of 100 mg/kg in the MES test and displayed a prolonged duration of action. mdpi.com The median effective dose (ED₅₀) in the MES test for 4-fluorocinnamic acid was 47.36 mg/kg, which was lower than that for 4-chlorocinnamic acid (75.72 mg/kg) and 4-trifluoromethylcinnamic acid (70.65 mg/kg), indicating higher potency. researchgate.net All three of these compounds showed low neurotoxicity, with a median toxic dose (TD₅₀) greater than 500 mg/kg. researchgate.net

Table 1: Anticonvulsant Activity of Halogenated Cinnamic Acid Derivatives

| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) |

|---|---|---|---|

| 4-Fluorocinnamic acid | 47.36 | 245.2 | >500 |

| 4-Chlorocinnamic acid | 75.72 | >300 | >500 |